2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,2-d]pyrimidin core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolo[3,2-d]pyrimidin core: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Glycosylation: The attachment of the oxolan-2-yl group is usually done via glycosylation reactions, where the pyrrolo[3,2-d]pyrimidin core is reacted with a protected sugar derivative in the presence of a glycosyl donor and a catalyst.
Deprotection: The final step involves the removal of protecting groups under mild conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products
Scientific Research Applications
2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
- 2-amino-6-hydroxy-5-[(1-hydroxy-2,2,2-trichloro)ethyl]-4-methylpyrimidine
- 5-methylcytosine hydrochloride
Uniqueness
Compared to similar compounds, 2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one stands out due to its unique structural features and the presence of the oxolan-2-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
102731-45-3 |
---|---|
Molecular Formula |
C₁₁H₁₄N₄O₅ |
Molecular Weight |
282.25 |
IUPAC Name |
2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O5/c12-11-14-5-3(1-13-6(5)10(19)15-11)9-8(18)7(17)4(2-16)20-9/h1,4,7-9,13,16-18H,2H2,(H3,12,14,15,19)/t4-,7-,8-,9+/m1/s1 |
SMILES |
C1=C(C2=C(N1)C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
Synonyms |
2-Amino-7-(β-D-ribofuranosyl[3,2-d]pyrimidin-4-one; 2-Amino-1,5-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[3,2-d]pyrimidin-4-one; |
Origin of Product |
United States |
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